2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene
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Overview
Description
2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene is an aromatic compound that contains bromine, nitro, sulfanyl, and dichlorobenzene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene typically involves the reaction of 2-bromo-4-nitrophenyl sulfide with 1,3-dichlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing bromine or chlorine.
Scientific Research Applications
2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and sulfanyl can influence its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitrophenyl sulfide
- 1,3-Dichlorobenzene
- 2-Bromo-4-nitrophenyl sulfone
Uniqueness
2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and nitro groups, along with the sulfanyl linkage, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-bromo-4-nitrophenyl)sulfanyl-1,3-dichlorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrCl2NO2S/c13-8-6-7(16(17)18)4-5-11(8)19-12-9(14)2-1-3-10(12)15/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSSOHBKYVXXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrCl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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